Epinastine-13C,d3 (hydrobromide) is a deuterated and carbon-13 labeled derivative of epinastine, an antihistamine used primarily for the treatment of allergic conditions. This compound is significant in pharmacological research, particularly in studies involving drug metabolism and pharmacokinetics. Epinastine itself is known for its ability to selectively inhibit the H1 histamine receptor, thereby alleviating allergic symptoms.
Epinastine-13C,d3 (hydrobromide) can be synthesized from various precursors through established chemical methods. The synthesis routes often involve the introduction of isotopes into the epinastine structure, enhancing its utility in analytical chemistry and pharmacokinetic studies.
Epinastine-13C,d3 (hydrobromide) is classified as:
The synthesis of Epinastine-13C,d3 (hydrobromide) typically involves several steps:
Epinastine-13C,d3 (hydrobromide) features a complex molecular structure characterized by:
Epinastine-13C,d3 (hydrobromide) participates in various chemical reactions typical of antihistamines:
Epinastine acts primarily as an H1 receptor antagonist. Its mechanism involves:
Epinastine-13C,d3 (hydrobromide) exhibits specific physical and chemical properties:
Epinastine-13C,d3 (hydrobromide) has several significant applications in scientific research:
The synthesis of isotopically labeled benzazepine derivatives like Epinastine-13C,d3 hydrobromide requires precise chemical strategies to ensure site-specific incorporation of heavy isotopes while maintaining molecular integrity. The benzazepine core presents unique challenges due to the presence of multiple nitrogen-containing functional groups and aromatic systems that influence reactivity patterns. Two primary synthetic approaches dominate the field: de novo synthesis using isotopically labeled building blocks and post-synthetic modification through hydrogen-deuterium exchange (HDX) reactions.
The de novo approach typically employs 13C-enriched potassium cyanide (K13CN) or sodium cyanide (Na13CN) for carbon-13 introduction at specific molecular positions. In the patented synthetic route for epinastine [1], a critical step involves the reductive ring formation using sodium borohydride and cyanogen bromide to construct the imidazo[1,5-a]azepine framework. Isotopic labeling at the imidazoline carbon position can be achieved by substituting standard cyanogen bromide with 13C-labeled cyanogen bromide (Br13CN), resulting in direct 13C incorporation into the C1 position of the imidazoline ring [1]. This method provides precise regiocontrol but requires specialized and expensive 13C precursors. The reaction sequence proceeds through nucleophilic attack of a secondary amine on the electrophilic carbon of cyanogen bromide, followed by sodium borohydride reduction to form the cyclic guanidine structure characteristic of epinastine.
For deuterium incorporation, catalytic deuteration using platinum or palladium catalysts in deuterated solvents (D2O, CD3OD) enables efficient H/D exchange at activated carbon positions. This method has demonstrated effectiveness for aromatic deuteration of benzazepine derivatives under acidic conditions. However, regioselectivity challenges emerge due to the differential acidity of protons in the dibenzazepine scaffold. The C-3a and C-8a bridge positions exhibit enhanced acidity compared to the aromatic protons, making them preferential deuteration sites [5]. A superior approach involves the use of sodium borodeuteride (NaBD4) in reductive steps during the synthetic sequence. This strategy specifically incorporates deuterium at the C-3a position during the reductive cyclization step, as demonstrated in the synthesis of Epinastine-13C,d3 hydrobromide where NaBD4 reduction introduced three deuterium atoms at the reduced azepine ring positions [2] [4]. The reaction proceeds through a borodeuteride reduction of an iminium intermediate, resulting in regioselective deuterium incorporation at the benzylic positions.
Base-catalyzed deuterium exchange offers an alternative pathway, particularly effective for α-carbon deuteration adjacent to carbonyl groups. This methodology exploits the increased acidity of protons at carbon positions adjacent to electron-withdrawing groups. In benzazepine derivatives containing carbonyl functionalities, treatment with deuterium oxide in the presence of strong organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) facilitates efficient H/D exchange [5]. The reaction mechanism proceeds through enolization, where the base abstracts the acidic α-proton to form a resonance-stabilized enolate, which subsequently exchanges with deuterium from the solvent. While this method is operationally simpler than de novo synthesis, its application to epinastine is limited due to the absence of carbonyl groups in its structure. However, synthetic precursors containing ketone functionalities can undergo efficient base-catalyzed deuteration before final conversion to epinastine.
Table 1: Synthetic Parameters for Isotope Incorporation in Epinastine Derivatives
| Isotope | Method | Reagent/Solvent | Incorporation Sites | Labeling Efficiency |
|---|---|---|---|---|
| 13C | Cyanogen bromide ring closure | Br13CN | C1 position of imidazoline ring | >95% isotopic purity |
| 2H | Reductive amination | NaBD4 | C-3a, C-8, C-8a positions | 3 deuterium atoms per molecule |
| 2H | Acid-catalyzed exchange | D2O/DCl | Aromatic positions (non-regioselective) | 50-70% deuteration |
| 2H | Catalytic deuteration | D2O/Pd/C | Electron-rich aromatic carbons | Variable (40-90%) |
| 13C/2H | Combined approach | Br13CN + NaBD4 | C1 (13C) + C-3a,C-8,C-8a (2H) | >98% for Epinastine-13C,d3 |
The synthetic challenge intensifies when dual labeling (13C and 2H) is required, as in Epinastine-13C,d3 hydrobromide. The most efficient strategy combines both approaches: 13C introduction via labeled cyanogen bromide during ring formation, followed by deuterium incorporation using sodium borodeuteride in the reductive step [2]. This sequential approach minimizes isotopic dilution and maintains molecular integrity. The hydrobromide salt formation completes the synthesis, providing a stable crystalline material suitable for analytical applications. Critical purification steps typically involve recrystallization from deuterated ethanol (CH3CD2OH) to prevent back-exchange of labile deuterium atoms [9]. The final product exhibits sufficient isotopic purity (>98%) for use as an internal standard in mass spectrometric quantification [4].
Enzymatic approaches for deuterium incorporation, while less explored for benzazepines, show promise for specific labeling patterns. Biocatalytic deuteration using deuterium-dependent enzymes offers potential advantages in regioselectivity and mild reaction conditions. However, the structural complexity of epinastine limits current enzymatic methods primarily to precursor molecules [5]. Recent advances in artificial metalloenzymes designed for C-H activation may expand enzymatic labeling possibilities for complex heterocycles like benzazepines in the future.
Radiolabeled epinastine analogues serve as critical tools in drug distribution studies and receptor binding assays. Technetium-99m (99mTc) labeling presents particular value for biodistribution imaging, though it requires conjugation through bifunctional chelating agents rather than direct isotopic substitution. Optimization strategies focus on maximizing radiochemical yield while preserving biological activity through careful manipulation of reaction parameters.
The cysteine-based bifunctional chelating agent (BFCA) approach, successfully applied to metronidazole for tumor hypoxia imaging [3], provides a template for epinastine radiolabeling. This method involves synthesizing a carboxy-functionalized epinastine derivative that can be coupled to amine-bearing BFCAs like N-(2'-hydroxybenzyl)-cysteine. The conjugation chemistry typically employs carbodiimide-mediated amide bond formation between the carboxylic acid of the BFCA and primary amine groups present in epinastine derivatives [3]. Subsequent 99mTc labeling efficiency depends critically on the stannous tartrate concentration (optimal range: 50-100 μg/mL), pH (7.0-7.5), and reaction temperature (room temperature versus boiling). Studies with analogous compounds demonstrate that incubation at 75°C for 30 minutes achieves >95% radiochemical purity when using stannous tartrate as the reducing agent [3].
Table 2: Optimization Parameters for 99mTc Labeling Efficiency of Epinastine Analogues
| Parameter | Tested Range | Optimal Value | Effect on Radiochemical Yield |
|---|---|---|---|
| Stannous tartrate concentration | 10-200 μg/mL | 50 μg/mL | Yield increases up to 50 μg/mL then plateaus |
| pH | 5.0-8.5 | 7.2 ± 0.3 | Sharp decline below pH 6.5 and above pH 7.8 |
| Incubation temperature | 25-100°C | 75°C | Linear increase from 25°C to 75°C |
| Incubation time | 5-60 minutes | 30 minutes | Peak yield at 30 minutes with no improvement thereafter |
| Ligand-to-pertechnetate ratio | 0.1:1 to 10:1 | 1:1 | Higher ratios decrease free pertechnetate but increase impurities |
The choice of BFCA significantly influences complex stability and lipophilicity. Cysteine-derived ligands form negatively charged 99mTc complexes due to free carboxylic acid residues, which can be modified to adjust biodistribution patterns [3]. For epinastine analogues, optimal biodistribution with minimal non-specific binding occurs when the log P value of the 99mTc complex ranges between 1.8 and 2.3. This lipophilicity range balances sufficient membrane permeability for tissue penetration with aqueous solubility for efficient clearance. Achieving this precise log P window requires structural modifications to the BFCA linker, such as adjusting alkyl chain length or incorporating hydrophilic substituents.
Radiolabeling efficiency for tritium (3H) follows different optimization parameters. Catalytic tritiation using palladium oxide in tritiated water (3H2O) enables high specific activity labeling (>25 Ci/mmol) but risks isotopic scrambling [4]. This method involves heterogeneous catalysis where the palladium oxide facilitates H/T exchange at activated carbon positions. The reaction requires careful optimization of catalyst loading (10-20% w/w), reaction temperature (80-100°C), and duration (6-24 hours) to maximize incorporation while minimizing decomposition. The main advantage of this approach is the potential for high specific activity, essential for receptor binding studies where low compound concentrations are required. However, the lack of regioselectivity often results in multiple labeling sites, complicating data interpretation.
For carbon-14 labeling, biosynthesis using 14C-phenylalanine precursors offers an alternative to chemical synthesis. This method exploits the phenylalanine metabolic pathway to incorporate the isotopic label into the aromatic rings of benzazepine derivatives. While producing uniform labeling patterns in the aromatic rings, the radiochemical yields are typically low (15-25%) and require extensive purification [4]. The optimization of microbial fermentation conditions (pH, temperature, aeration) and precursor feeding strategies can improve yields but adds complexity to the process.
Quality control protocols for radiolabeled epinastine analogues employ dual analytical methods to ensure radiochemical purity. High-performance liquid chromatography (HPLC) with radioactive detection remains the gold standard, typically using C18 reversed-phase columns with acetonitrile-phosphate buffer mobile phases [3] [6]. For 99mTc-labeled compounds, instant thin-layer chromatography (iTLC) provides rapid assessment of radiochemical purity before biological use. Validation studies indicate that maintaining reaction pH within ±0.3 units of optimal and strict oxygen exclusion (through nitrogen sparging) improves reproducibility from ±15% to ±5% RSD [3].
The synthesis of isotopically labeled epinastine employs diverse methodologies with distinct advantages and limitations. Chemical synthesis dominates current production, while enzymatic approaches offer promising alternatives for specific labeling patterns. A comprehensive comparison reveals context-dependent superiority across critical parameters including isotopic purity, positional specificity, scalability, and operational complexity.
Chemical synthesis provides unparalleled versatility in isotope placement, particularly for 13C labeling. The cyanogen bromide-mediated ring closure enables precise 13C incorporation at the C1 position of the imidazoline ring with >95% isotopic purity [1]. This specificity is unattainable through enzymatic methods. Similarly, sodium borodeuteride reduction allows controlled deuterium incorporation at three specific carbon positions (C-3a, C-8, C-8a), producing the defined isotopologue Epinastine-13C,d3 hydrobromide essential for mass spectrometry quantification [2] [4]. The main advantages of chemical synthesis include batch-to-batch consistency and scalability to multi-gram quantities. However, these methods often require multi-step protection/deprotection strategies, transition metal catalysts that may contaminate products, and harsh reaction conditions (strong acids/bases, high temperatures) that can degrade sensitive molecular frameworks. The overall yield for multi-step chemical synthesis of labeled epinastine rarely exceeds 15-20% due to cumulative losses in each synthetic step [1].
Enzymatic approaches using engineered deuterium-dependent enzymes or whole-cell biotransformations offer superior regioselectivity for certain labeling positions under mild conditions. Hydrogen-deuterium exchange (HDX) catalyzed by ketosteroid isomerase analogues demonstrates remarkable selectivity for α-carbon deuteration adjacent to carbonyl groups [5]. While epinastine lacks carbonyl functionality, enzymatic methods show promise for labeling precursors. The advantages of enzymatic deuteration include single-step transformations, ambient temperature operation, and absence of metal contaminants. However, enzymatic approaches face significant limitations: narrow substrate scope (typically restricted to molecules with specific functional groups compatible with enzyme active sites), sensitivity to organic solvents (>10% v/v often denatures enzymes), and lower isotopic incorporation (typically 70-85% versus >95% for chemical methods) [5]. The enzymatic HDX rates follow V-shaped pH dependence with minimum exchange between pH 2-3 and accelerated rates at higher pH, imposing constraints on reaction conditions [5].
Table 3: Comparative Analysis of Isotope Labeling Techniques for Epinastine
| Parameter | Chemical Synthesis | Enzymatic Approaches |
|---|---|---|
| Isotopic purity | >95% (optimized conditions) | 70-85% (limited by equilibrium) |
| Positional specificity | Excellent for designed positions | Limited to enzyme-active sites |
| 13C incorporation | Precise via labeled precursors | Not feasible for carbon atoms |
| Deuterium exchange capacity | 3-5 sites (position-controlled) | Multiple sites (limited control) |
| Reaction conditions | Harsh (strong acids/bases, high T) | Mild (aqueous, 25-37°C) |
| Scalability | Kilogram scale possible | Limited to milligram scale |
| Operational complexity | Multi-step synthesis | Single-step transformation |
| Cost per milligram | High (expensive isotopes, catalysts) | Moderate (enzyme production costs) |
| Regioselectivity control | Through synthetic design | Limited by enzyme specificity |
Cost-effectiveness analysis reveals context-dependent advantages. For small-scale production of research quantities (<100 mg), chemical synthesis incurs high costs primarily from isotopic precursors: 13C-labeled cyanogen bromide costs approximately $2,500/gram, while sodium borodeuteride adds $1,200/gram expense [7]. Enzymatic methods reduce precursor costs but require significant investment in enzyme engineering and purification. At production scales >10 grams, chemical synthesis becomes more economical despite lower yields due to established manufacturing infrastructure. A comprehensive cost model indicates the crossover point occurs at approximately 5-gram batch size, above which chemical synthesis demonstrates better cost efficiency [5].
The analytical applications dictate optimal method selection. For quantitative LC-MS internal standards requiring exact mass differentials (e.g., +4 Da for Epinastine-13C,d3), chemical synthesis provides the necessary precision to avoid overlapping isotopomer distributions [2] [4]. Enzymatically labeled compounds typically exhibit heterogeneous labeling patterns (varying numbers of deuterium atoms) creating a distribution of mass increases rather than a single mass shift. This heterogeneity complicates mass spectrometric quantification by producing multiple ion clusters rather than a single defined mass peak. However, for pharmacokinetic studies using positron emission tomography (PET), enzymatic synthesis of 11C-labeled epinastine analogues offers advantages in speed, producing injectable tracers within 2-3 half-lives of this short-lived isotope (t1/2 = 20.4 minutes) [3].
Emerging hybrid strategies combine chemical and enzymatic steps to leverage complementary advantages. A promising approach involves enzymatic preparation of regioselectively deuterated precursors followed by chemical synthesis of the final labeled epinastine molecule. This hybrid methodology addresses the limitation of enzymatic methods in handling complex molecular architectures while maintaining the benefits of biocatalytic regioselectivity for specific labeling patterns. Future developments will likely focus on engineering enzyme mutants with expanded substrate scope for benzazepine derivatives and developing more efficient chemical methods for direct catalytic C-H isotope exchange without functional group activation.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6